2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
Overview
Description
“2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” is a chemical compound with the linear formula C8H12N2O . It has a molecular weight of 152.198 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with two methyl groups attached at the 2 and 5 positions . An acetamide group is attached to the pyrrole ring .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 375.4±30.0 °C and its predicted density is 1.02±0.1 g/cm3 .Safety and Hazards
While specific safety and hazard information for “2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” is not available, it’s important to handle all chemical compounds with care. When storing and handling this compound, avoid contact with oxidizing agents to prevent fire and explosion . Ensure adequate ventilation to avoid inhaling its vapors .
Mechanism of Action
Target of Action
The primary targets of 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the metabolic processes of cells. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway.
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of the DHFR and enoyl ACP reductase enzymes
Biochemical Pathways
The action of this compound affects the pathways associated with the synthesis of tetrahydrofolate and fatty acids . By interacting with DHFR and enoyl ACP reductase, the compound can potentially influence the production of nucleic acids and fatty acids, respectively. The downstream effects of these changes on cellular functions and processes are subject to ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interactions with its target enzymes. The compound has been shown to exhibit appreciable action against DHFR and enoyl ACP reductase , potentially leading to changes in nucleic acid and fatty acid synthesis. Some of the synthesized compounds have also shown strong antibacterial and antitubercular properties .
Biochemical Analysis
Biochemical Properties
These compounds contain a benzene ring linked to a pyrrole ring, which could potentially interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide vary with different dosages in animal models . Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-7(2)10(6)5-8(9)11/h3-4H,5H2,1-2H3,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIDGDSKTHHHQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406626 | |
Record name | 1H-Pyrrole-1-acetamide, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61921-94-6 | |
Record name | 1H-Pyrrole-1-acetamide, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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